3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one
CAS No.: 915038-38-9
Cat. No.: VC16888499
Molecular Formula: C19H16O5S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915038-38-9 |
|---|---|
| Molecular Formula | C19H16O5S |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 4-(4-acetylphenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one |
| Standard InChI | InChI=1S/C19H16O5S/c1-12(20)13-3-5-15(6-4-13)18-17(11-24-19(18)21)14-7-9-16(10-8-14)25(2,22)23/h3-10H,11H2,1-2H3 |
| Standard InChI Key | UVDNQWLLCWKBGD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 4-(4-acetylphenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one. Its molecular structure comprises a central furan-2(5H)-one ring substituted at the 3- and 4-positions with phenyl groups bearing acetyl () and methanesulfonyl () functional groups, respectively . The presence of these electron-withdrawing groups influences the compound’s reactivity and intermolecular interactions.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 915038-38-9 | |
| Molecular Formula | ||
| Molecular Weight | 356.4 g/mol | |
| InChI Key | UVDNQWLLCWKBGD-UHFFFAOYSA-N | |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=C(COC2=O)C3=CC=C(C=C3)S(=O)(=O)C |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-(4-acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one involves multi-step organic reactions. A proposed route includes:
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Friedel-Crafts Acetylation: Introduction of the acetyl group to a phenyl ring using acetyl chloride and a Lewis acid catalyst.
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Sulfonation: Reaction of 4-bromophenylmethanesulfonate with a nucleophile to install the methanesulfonyl group.
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Palladium-Catalyzed Coupling: Suzuki-Miyaura coupling to link the substituted phenyl rings to the furanone core.
Alternative methods may employ Ullmann or Buchwald-Hartwig couplings for aryl-aryl bond formation.
Purification and Analytical Data
High-performance liquid chromatography (HPLC) and recrystallization from ethanol are standard purification techniques. The compound’s purity is confirmed via melting point analysis (predicted range: 180–190°C based on structural analogs) and thin-layer chromatography (TLC) with values comparable to related furanones.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water due to its aromatic and sulfonyl groups. It is soluble in dimethyl sulfoxide (DMSO) and dichloromethane, making these solvents ideal for biological assays. Stability studies suggest degradation under strong acidic or basic conditions, with the acetyl group prone to hydrolysis at elevated pH .
Reactivity
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Acetyl Group: Participates in nucleophilic acyl substitutions, enabling derivatization with amines or hydrazines.
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Methanesulfonyl Group: Acts as a leaving group in nucleophilic aromatic substitutions, facilitating further functionalization .
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Furanone Ring: Susceptible to ring-opening reactions under basic conditions, forming dicarboxylic acid derivatives.
Comparative Analysis with Related Compounds
Table 2: Comparison with Analogous Furanones
| Compound | Molecular Formula | Functional Groups | Potential Use |
|---|---|---|---|
| 3-Phenyl-4-(4-nitrophenyl)furan-2(5H)-one | Nitro () | Explosives precursor | |
| 4-(4-Methylphenyl)furan-2(5H)-one | Methyl () | Fragrance synthesis | |
| 3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one | Acetyl, Methanesulfonyl | Pharmaceuticals, Materials |
The acetyl and methanesulfonyl groups in the subject compound confer distinct electronic and steric properties compared to simpler furanones, enhancing its versatility in synthetic applications .
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